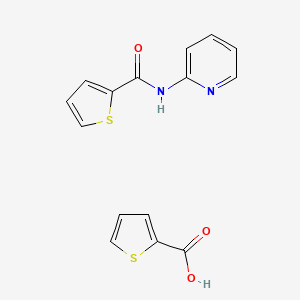![molecular formula C23H30N2O2 B5595508 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B5595508.png)
2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of chemicals known for their complex molecular structure and potential pharmacological activities. Such compounds are synthesized through multi-step chemical processes and analyzed using various spectroscopic techniques to elucidate their structure.
Synthesis Analysis
Synthesis involves multi-step chemical reactions, starting from basic organic compounds to achieve the desired complex molecule. For instance, the preparation of related piperazine derivatives can involve reactions like bromophenylmethylation and subsequent interaction with hydroxyethylpiperazine under optimized conditions, achieving high yields and confirming the structure via spectroscopic methods (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one is often confirmed using techniques such as X-ray crystallography, FTIR, and NMR spectroscopy. These methods provide detailed insights into the compound's geometric configuration, bond lengths, and angles, essential for understanding its chemical reactivity and interactions (Dega‐Szafran et al., 2017).
Chemical Reactions and Properties
Chemical reactions involving such compounds can include interactions with other organic molecules, leading to a wide range of derivatives with varied properties. These reactions are pivotal for functionalizing the molecule for specific applications, highlighting the compound's chemical versatility (Tayade & Kale, 2016).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, and solubility in different solvents, are crucial for understanding the compound's behavior in various environments. These properties are influenced by the molecular structure and dictate the compound's applicability in different fields (Gabriele et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity with acids, bases, and other organic compounds, are essential for predicting the compound's stability and reactivity. Studies often explore these aspects through experimental and theoretical methods, providing insights into the compound's potential applications and safety considerations (Caram et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis Techniques : Research has been conducted on the synthesis of piperazine derivatives and their applications in medicinal chemistry. For instance, Patel and Agravat (2007) explored the synthesis of new pyridine derivatives, demonstrating techniques relevant to the synthesis of compounds structurally related to 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, which are tested for their antimicrobial activities (Patel & Agravat, 2007).
Antimicrobial Properties : The synthesized compounds exhibit variable antimicrobial activity, suggesting potential applications in developing new antimicrobial agents. The synthesis process involves the use of amino substituted benzothiazoles and various condensation techniques to achieve the desired products (Patel, Agravat, & Shaikh, 2011).
Chemical Modification and Drug Development : Another study focused on the efficient synthesis of a potent PPARpan agonist, showcasing a methodology that could be applied to the development of drugs based on the structure of 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. This involves regioselective carbon-sulfur bond formation and highlights the potential of such compounds in drug development (Guo et al., 2006).
Pharmacological Evaluation : Research into the pharmacological properties of piperazine derivatives, including anticonvulsant activity, provides insight into the potential therapeutic applications of compounds structurally similar to 2-[4-(2-methylbenzoyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol. Waters et al. (1986) prepared aromatic and heterocyclic esters of piperidinols and evaluated their antiepileptic activity, offering a foundation for further exploration of related compounds' pharmacological benefits (Waters et al., 1986).
Propiedades
IUPAC Name |
[3-(2-hydroxyethyl)-4-(3-phenylpropyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-19-8-5-6-12-22(19)23(27)25-16-15-24(21(18-25)13-17-26)14-7-11-20-9-3-2-4-10-20/h2-6,8-10,12,21,26H,7,11,13-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUOCJTZIZDVAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(C(C2)CCO)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-2-[2-(1-piperidinyl)ethyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5595429.png)
![2-[(3-fluorophenyl)amino]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B5595431.png)
![N-(6-methyl-2-pyridinyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5595438.png)
![(1-{2-[(2-amino-6-ethyl-5-methylpyrimidin-4-yl)amino]ethyl}piperidin-4-yl)methanol](/img/structure/B5595444.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5595453.png)
![2-amino-3-ethyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5595457.png)

![4,5-dimethoxy-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5595466.png)
![7-allyl-6-(2-chlorophenyl)-2-{[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]carbonyl}imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5595468.png)
![2-methyl-N-[1-phenyl-2-(1H-pyrazol-1-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5595475.png)
![2-(2-fluorobenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5595487.png)
![N-[(3S*,4R*)-1-isonicotinoyl-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5595496.png)
![N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5595502.png)
![3-ethyl-8-({2-[(tetrahydrofuran-2-ylmethyl)amino]pyrimidin-5-yl}methyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5595515.png)